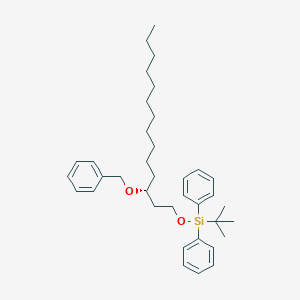
(2S,3R,4S,5R,6S)-2-(((2R,3S,4R,5R,6S)-5-azido-2-((benzoyloxy)methyl)-4-(benzyloxy)-6-methoxytetrahydro-2H-pyran-3-yl)oxy)-4-(benzyloxy)-5-hydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3R,4S,5R,6S)-2-(((2R,3S,4R,5R,6S)-5-azido-2-((benzoyloxy)methyl)-4-(benzyloxy)-6-methoxytetrahydro-2H-pyran-3-yl)oxy)-4-(benzyloxy)-5-hydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl benzoate is a complex organic compound that belongs to the class of azido sugars. This compound is characterized by its multiple hydroxyl groups, benzyloxy groups, and azido functionality, making it a versatile molecule in synthetic chemistry and biological research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4S,5R,6S)-2-(((2R,3S,4R,5R,6S)-5-azido-2-((benzoyloxy)methyl)-4-(benzyloxy)-6-methoxytetrahydro-2H-pyran-3-yl)oxy)-4-(benzyloxy)-5-hydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl benzoate typically involves multiple steps, starting from readily available sugar derivatives. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups are protected using benzoyl and benzyloxy groups to prevent unwanted reactions.
Azidation: Introduction of the azido group is achieved through nucleophilic substitution reactions, often using sodium azide.
Glycosylation: The glycosidic bond formation is carried out under acidic or basic conditions, depending on the protecting groups used.
Deprotection: The final step involves the removal of protecting groups to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of automated synthesis equipment and high-throughput screening of reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3R,4S,5R,6S)-2-(((2R,3S,4R,5R,6S)-5-azido-2-((benzoyloxy)methyl)-4-(benzyloxy)-6-methoxytetrahydro-2H-pyran-3-yl)oxy)-4-(benzyloxy)-5-hydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The azido group can be reduced to an amine.
Substitution: The benzyloxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are used.
Reduction: Catalytic hydrogenation or Staudinger reduction using triphenylphosphine.
Substitution: Nucleophiles such as thiols or amines under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of thioethers or amides.
Applications De Recherche Scientifique
Chemistry
This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and natural products.
Biology
In biological research, it serves as a probe for studying carbohydrate-protein interactions and as a precursor for the synthesis of glycosylated biomolecules.
Medicine
Industry
Used in the production of specialty chemicals and as a building block for advanced materials.
Mécanisme D'action
The mechanism of action of (2S,3R,4S,5R,6S)-2-(((2R,3S,4R,5R,6S)-5-azido-2-((benzoyloxy)methyl)-4-(benzyloxy)-6-methoxytetrahydro-2H-pyran-3-yl)oxy)-4-(benzyloxy)-5-hydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property is exploited in bioconjugation and labeling studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S,3R,4S,5R,6S)-2-(((2R,3S,4R,5R,6S)-5-azido-2-((benzoyloxy)methyl)-4-(benzyloxy)-6-methoxytetrahydro-2H-pyran-3-yl)oxy)-4-(benzyloxy)-5-hydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl acetate
- (2S,3R,4S,5R,6S)-2-(((2R,3S,4R,5R,6S)-5-azido-2-((benzoyloxy)methyl)-4-(benzyloxy)-6-methoxytetrahydro-2H-pyran-3-yl)oxy)-4-(benzyloxy)-5-hydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl methyl ether
Uniqueness
The presence of multiple benzyloxy groups and the azido functionality make this compound unique. These features enhance its reactivity and versatility in synthetic applications, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C41H43N3O12 |
|---|---|
Poids moléculaire |
769.8 g/mol |
Nom IUPAC |
[(2R,3S,4R,5R,6S)-5-azido-3-[(2S,3R,4S,5R,6S)-3-benzoyloxy-5-hydroxy-6-(hydroxymethyl)-4-phenylmethoxyoxan-2-yl]oxy-6-methoxy-4-phenylmethoxyoxan-2-yl]methyl benzoate |
InChI |
InChI=1S/C41H43N3O12/c1-49-40-32(43-44-42)35(50-23-26-14-6-2-7-15-26)34(31(54-40)25-52-38(47)28-18-10-4-11-19-28)56-41-37(55-39(48)29-20-12-5-13-21-29)36(33(46)30(22-45)53-41)51-24-27-16-8-3-9-17-27/h2-21,30-37,40-41,45-46H,22-25H2,1H3/t30-,31+,32+,33+,34+,35+,36-,37+,40-,41-/m0/s1 |
Clé InChI |
HTRNFVKYHRPEJE-YIWLRGKZSA-N |
SMILES isomérique |
CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C2=CC=CC=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@@H](O3)CO)O)OCC4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OCC6=CC=CC=C6)N=[N+]=[N-] |
SMILES canonique |
COC1C(C(C(C(O1)COC(=O)C2=CC=CC=C2)OC3C(C(C(C(O3)CO)O)OCC4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OCC6=CC=CC=C6)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


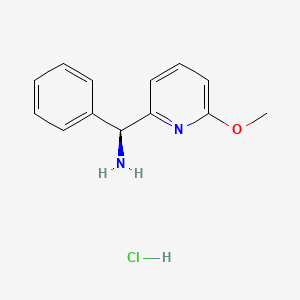
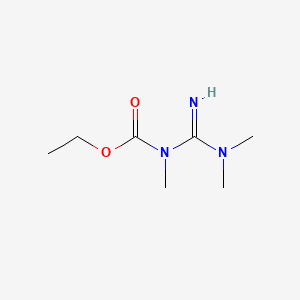
![1H-Pyrrole-3-carboxylic acid, 1-(2-hydroxyethyl)-4-methyl-5-[2-(trifluoromethyl)phenyl]-, ethyl ester](/img/structure/B11830501.png)

![1-(2-bromo-4-nitro-1H-imidazol-1-yl)-3-{[tert-butyl(dimethyl)silyl]oxy}-2-propanol](/img/structure/B11830509.png)
![2-[(2S,3E,4S)-3-ethylidene-5-methoxycarbonyl-2-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4H-pyran-4-yl]acetic acid](/img/structure/B11830524.png)
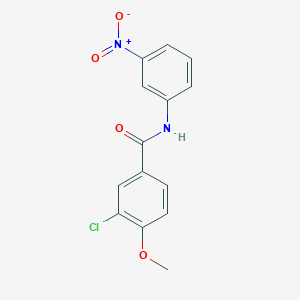
![(4bS,9bR)-7,8-dichloro-4bH,5H,9bH,10H-indeno[1,2-b]indole](/img/structure/B11830547.png)
![3-[((S)-2-Amino-3-methyl-butyrylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B11830556.png)
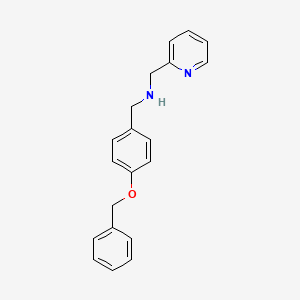
![(2S)-2-[(2S,3R)-3-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3-phenylpropanoic acid](/img/structure/B11830562.png)
